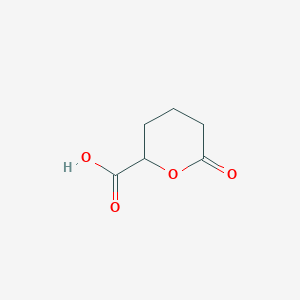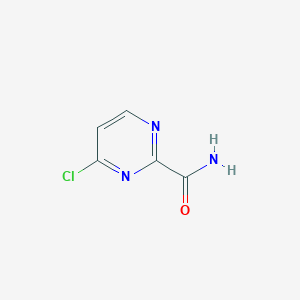
4-Chloropyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyrimidine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrimidine-2-carboxamide typically involves the reaction of 4-chloropyrimidine-2-carbonitrile with concentrated sulfuric acid at approximately 20°C. This reaction yields this compound with a high yield of 91% . The compound can be fully characterized using techniques such as IR, MALDI-TOF, NMR, and elemental analysis.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloropyrimidine-2-carboxamide undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group at the 4-position makes it a suitable candidate for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium reagents and nucleophiles such as N-methylpiperazine.
Oxidation and Reduction:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloropyrimidine-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloropyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . These interactions contribute to the compound’s anti-inflammatory effects.
Comparación Con Compuestos Similares
- 4-Chloropyridine-2-carboxamide
- 2-Chloropyrimidine-4-carboxamide
- 4,5,6-Trichloropyrimidine-2-carboxamide
Uniqueness: 4-Chloropyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Fórmula molecular |
C5H4ClN3O |
|---|---|
Peso molecular |
157.56 g/mol |
Nombre IUPAC |
4-chloropyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H4ClN3O/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10) |
Clave InChI |
LYCGZYBIYKUABS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



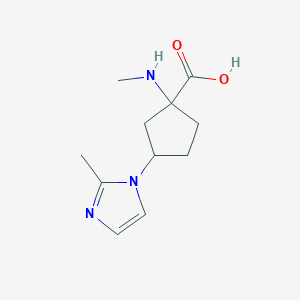
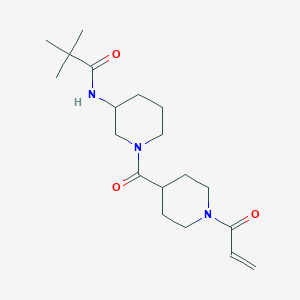

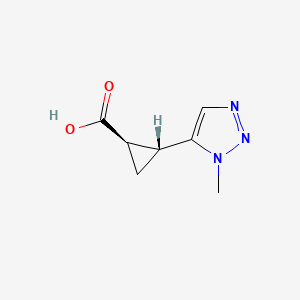
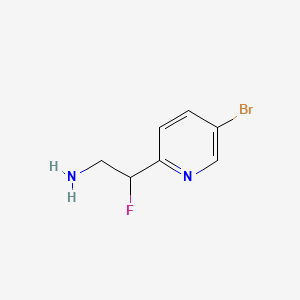
![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)

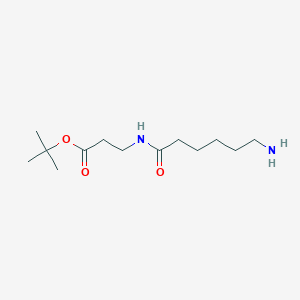
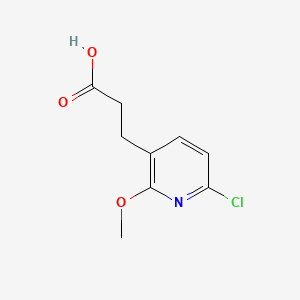
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)
